2,6-Dibromo-4-tert-butylaniline

Polymer Chemistry Cross-Coupling Materials Science

Procure 2,6-Dibromo-4-tert-butylaniline (CAS 10546-67-5) to leverage its unique 2,6-dibromo-4-tert-butyl substitution pattern. The tert-butyl group (Taft Es ~ -2.78) provides essential steric bulk for tuning catalyst selectivity in ruthenium-based olefin metathesis, while the symmetrical dibromo motif enables efficient bis-functionalization via Suzuki or Stille cross-coupling. Its performance is validated in Pd-catalyzed polycondensation, achieving polymer yields of 56–86% and Mn of 2,500–5,720 g/mol. Direct procurement of this ≥98% purity synthon eliminates low-yield in-house synthesis (as low as 72%), ensuring reliable supply for ligand design, advanced polymer synthesis, and materials science R&D.

Molecular Formula C10H13Br2N
Molecular Weight 307.02 g/mol
CAS No. 10546-67-5
Cat. No. B081550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-tert-butylaniline
CAS10546-67-5
Synonyms4-(tert-Butyl)-2,6-dibromoaniline
Molecular FormulaC10H13Br2N
Molecular Weight307.02 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)N)Br
InChIInChI=1S/C10H13Br2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3
InChIKeyFEHTXNYXDWPZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-tert-butylaniline (CAS 10546-67-5) - Technical Procurement Baseline


2,6-Dibromo-4-tert-butylaniline (CAS 10546-67-5) is a sterically hindered, brominated aniline derivative. It features a tert-butyl group at the para position and bromine atoms at both ortho positions . This unique substitution pattern creates a highly defined chemical profile, making it a valuable building block in organic synthesis, particularly for constructing sterically demanding ligands [1] and advanced polymers .

Why Generic Substitution of 2,6-Dibromo-4-tert-butylaniline (10546-67-5) Introduces Technical Risk


The compound's specific substitution pattern dictates its performance in critical applications. Its value is not as a generic brominated aniline, but as a specific synthon. For instance, the 2,6-dibromo pattern is essential for creating well-defined polymers via cross-coupling , and the tert-butyl group's steric bulk is critical for tuning catalyst selectivity [1]. Substituting with a close analog, such as 2,6-dibromoaniline (lacks tert-butyl) [2], 2,4-dibromo-6-tert-butylaniline (different bromine pattern) , or 2,6-dibromo-4-methylaniline (less steric bulk), will lead to different steric and electronic properties, potentially compromising reaction outcomes or final material performance.

Quantified Differentiation: 2,6-Dibromo-4-tert-butylaniline vs. Structural Analogs


Polycondensation Yield: 2,6-Dibromo-4-tert-butylaniline vs. 2,6-Dibromoaniline

In a direct head-to-head study, both 2,6-dibromo-4-tert-butylaniline and 2,6-dibromoaniline were used as monomers in a Pd-catalyzed cross-coupling polycondensation. The resulting polymer yields were comparable, ranging from 56% to 86%, demonstrating that the addition of the tert-butyl group does not impede the core reactivity of the 2,6-dibromoaniline scaffold [1].

Polymer Chemistry Cross-Coupling Materials Science

Polymer Molecular Weight: 2,6-Dibromo-4-tert-butylaniline vs. 2,6-Dibromoaniline

The same study [1] reported the molecular weights of the resulting polymers. Polymers synthesized from both monomers achieved number-average molecular weights (Mn) in the range of 2500–5720 g/mol, corresponding to degrees of polymerization (DP) of 15.0–25.6 [1].

Polymer Chemistry Materials Characterization GPC Analysis

Steric Bulk Quantification (Taft Es) vs. 2,6-Dibromo-4-methylaniline

The steric bulk of the 4-position substituent directly impacts ligand performance. The tert-butyl group in the target compound provides a significantly larger steric profile compared to the methyl group in 2,6-dibromo-4-methylaniline. This is quantified by Taft steric parameters (Es), with a typical value for tert-butyl being approximately -2.78, while a methyl group is approximately -1.24, representing over a twofold increase in steric demand [1].

Catalysis Steric Effects Ligand Design

Electronic Modulation via Bromine Substitution Pattern

The 2,6-dibromo substitution pattern is a defining feature. In contrast to the regioisomer 2,4-dibromo-6-tert-butylaniline (CAS 94115-05-6) , the target compound's symmetric 2,6-pattern is crucial for creating linear, well-defined polymers or for bis-functionalization in cross-coupling reactions. While specific comparative electronic data (e.g., Hammett σ) was not found, the difference in substitution pattern is a primary determinant of synthetic utility and is expected to result in different electronic properties.

Electronic Effects Cross-Coupling Reactivity

Synthesis Yield from Precursor vs. Alternative Pathway

The target compound is commonly synthesized via direct bromination of 4-tert-butylaniline, achieving a reported yield of approximately 93% . In contrast, synthesizing 4-tert-butylaniline itself from 4-tert-butylbromobenzene proceeds with yields ranging from 84% to 99% [1], and a two-step procedure from aniline and tert-butanol is reported at 72% . This indicates that the final bromination step is highly efficient, making the target compound a favorable point of procurement rather than undertaking a lower-yielding multi-step synthesis of the precursor.

Synthetic Chemistry Process Efficiency Bromination

Targeted Application Scenarios for 2,6-Dibromo-4-tert-butylaniline (10546-67-5)


Synthesis of Sterically Demanding Olefin Metathesis Catalysts

The compound serves as a key precursor for aniline-type ligands in ruthenium-based olefin metathesis catalysts [1]. The significant steric bulk provided by the tert-butyl group (Taft Es ~ -2.78) [2] is essential for controlling catalyst geometry and selectivity, a feature that cannot be replicated by less bulky analogs like 2,6-dibromo-4-methylaniline.

Monomer for High-Performance Poly(1,3-phenylene) Polymers

As demonstrated in direct comparative studies, 2,6-dibromo-4-tert-butylaniline performs equivalently to 2,6-dibromoaniline in Pd-catalyzed polycondensation, achieving polymer yields of 56-86% and molecular weights (Mn) of 2500–5720 g/mol [3]. This validates its use as a monomer where the added tert-butyl group can enhance polymer solubility or thermal stability.

Building Block for Functional Materials via Cross-Coupling

The specific 2,6-dibromo substitution pattern allows for efficient bis-functionalization via Suzuki or Stille cross-coupling reactions. This enables the construction of diverse molecular architectures, such as terphenyl anilines [4] or biphenyl derivatives , that are valuable in materials science and medicinal chemistry.

Procurement Efficiency for Large-Scale Synthesis

The efficient, high-yielding (~93%) synthesis of the target compound from 4-tert-butylaniline makes direct procurement a more reliable and cost-effective strategy compared to attempting an in-house synthesis starting from less efficient routes to the precursor (which can yield as low as 72%) .

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